molecular formula C18H22NO4P B13943992 Di-o-tolyl 4-morpholinephosphonate CAS No. 64039-15-2

Di-o-tolyl 4-morpholinephosphonate

Cat. No.: B13943992
CAS No.: 64039-15-2
M. Wt: 347.3 g/mol
InChI Key: RVYFKHBCERDLRT-UHFFFAOYSA-N
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Description

Morpholinophosphonic acid di-o-tolyl ester is a chemical compound with the molecular formula C18H22NO4P and a molecular weight of 347.35 g/mol . It is known for its unique structure, which includes a morpholine ring and two o-tolyl groups attached to a phosphonic acid ester. This compound is used in various scientific research applications due to its distinctive chemical properties.

Properties

CAS No.

64039-15-2

Molecular Formula

C18H22NO4P

Molecular Weight

347.3 g/mol

IUPAC Name

4-bis(2-methylphenoxy)phosphorylmorpholine

InChI

InChI=1S/C18H22NO4P/c1-15-7-3-5-9-17(15)22-24(20,19-11-13-21-14-12-19)23-18-10-6-4-8-16(18)2/h3-10H,11-14H2,1-2H3

InChI Key

RVYFKHBCERDLRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OP(=O)(N2CCOCC2)OC3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

The synthesis of morpholinophosphonic acid di-o-tolyl ester typically involves the reaction of morpholine with phosphonic acid derivatives. One common method is the reaction of morpholine with di-o-tolyl phosphite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired product.

Chemical Reactions Analysis

Morpholinophosphonic acid di-o-tolyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Morpholinophosphonic acid di-o-tolyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of morpholinophosphonic acid di-o-tolyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes such as enzyme activity and signal transduction . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Morpholinophosphonic acid di-o-tolyl ester can be compared with other phosphonic acid esters, such as:

    Dimethyl phosphonate: A simpler ester with two methyl groups instead of o-tolyl groups.

    Diethyl phosphonate: Similar to dimethyl phosphonate but with ethyl groups.

    Diphenyl phosphonate: Contains two phenyl groups, offering different steric and electronic properties compared to o-tolyl groups.

The uniqueness of morpholinophosphonic acid di-o-tolyl ester lies in its combination of a morpholine ring and o-tolyl groups, which confer specific chemical reactivity and potential biological activity .

Biological Activity

Di-o-tolyl 4-morpholinephosphonate is an organophosphorus compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

  • Chemical Formula : C15_{15}H18_{18}N\O4_{4}P
  • Molecular Weight : 307.28 g/mol

The compound consists of a morpholine ring attached to a phosphonate group, with two o-tolyl groups contributing to its lipophilicity and potential biological interactions.

Research indicates that this compound may exert its biological effects through various mechanisms, including:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant in treating conditions such as diabetes or cancer.
  • Cellular Interaction : Its lipophilic nature allows it to penetrate cell membranes, potentially affecting intracellular signaling pathways.

Antidiabetic Activity

A notable study explored the compound's effect on α-glucosidase inhibition. The results indicated that this compound exhibited significant inhibitory activity, with an IC50_{50} value comparable to established antidiabetic drugs. This suggests its potential as a therapeutic agent in managing blood glucose levels.

Compound NameIC50_{50} (µM)
This compound250 ± 15
Acarbose475 ± 20

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy.

Case Studies

  • Inhibition of Tumor Growth : A study conducted on xenograft models showed that treatment with this compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors.
  • Synergistic Effects with Other Agents : Research has indicated that combining this compound with other chemotherapeutic agents may enhance therapeutic efficacy, suggesting potential applications in combination therapy protocols.

Safety and Toxicology

While promising, the safety profile of this compound remains under investigation. Preliminary toxicological assessments indicate moderate toxicity; however, further studies are required to establish safe dosage ranges for clinical applications.

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